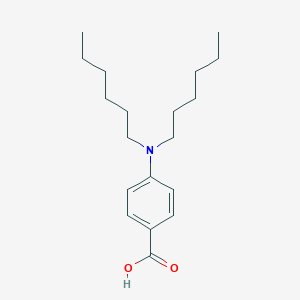

4-(Dihexylamino)benzoic acid

Übersicht

Beschreibung

4-(Dihexylamino)benzoic acid is a chemical compound with the molecular formula C19H31NO2 . The average mass of this compound is 305.455 Da and its monoisotopic mass is 305.235474 Da .

Molecular Structure Analysis

The structural investigation of similar compounds like 4-Dimethylamino benzoic acid has been done using FT-IR, FT-Raman, UV, and NMR spectroscopic techniques . The vibrational assignments, IR, and Raman scattering activity were computed by the density functional theory (DFT) using the 6-311++G (d,p) basis set and the B3LYP method .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.0±0.1 g/cm³, boiling point of 446.2±28.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, and a flash point of 223.7±24.0 °C . It also has a molar refractivity of 93.8±0.3 cm³ and a polar surface area of 41 Ų .Wissenschaftliche Forschungsanwendungen

Enzymatic Activity and Microbial Utilization

- Enzyme Characterization in Fungi : The filamentous fungus Aspergillus niger degrades benzoic acid derivatives through a pathway involving specific enzymes. This study identified and characterized novel enzymes involved in this pathway, enhancing our understanding of microbial metabolism of aromatic compounds (Lubbers et al., 2019).

Physical Properties and Applications

- Vapor Pressure and Thermodynamics : Research on the vapor pressures of para-substituted benzoic acids, including derivatives similar to 4-(dihexylamino)benzoic acid, provides insights into their physical properties which are crucial for various industrial applications (Monte et al., 2010).

Chemical Interactions and Complex Formation

- Molecular Interactions in Drug Delivery Systems : Studies on the complex formation between benzoic acid derivatives and alpha cyclodextrin in drug industry highlight the role of these compounds in enhancing drug delivery efficiency (Dikmen, 2021).

Molecular Orientation and Stability

- Impact on Hydrogen Bonding : The stability of hydrogen-bonded benzoic acid dimers, including derivatives, is significantly influenced by molecular orientation, which is critical in the study of liquid crystals and related materials (Kato et al., 1993).

Synthetic Applications

- Synthesis and Potential Antiviral Activity : The synthesis of specific benzoic acid derivatives, such as 4-(N-acetylamino)-3-(3-pentyloxy) benzoic acid, shows potential for antiviral applications, demonstrating the pharmaceutical relevance of these compounds (Hu Ai-xi, 2010).

Anion Recognition and Sensing

- Chromogenic and Fluorogenic Properties : 4-(N,N-Dimethylamino)benzoic acid is identified as a selective agent for recognizing specific anions, showcasing its potential in chemical sensing applications (Hou & Kobiro, 2006).

Mitsunobu Reaction and Chemical Transformations

- Role in Organic Synthesis : 4-(Diphenylphosphino)benzoic acid facilitates Mitsunobu reactions, highlighting the role of benzoic acid derivatives in organic synthesis and chemical transformations (Muramoto et al., 2013).

Polymorphism and Crystal Structure

- Polymorph Characterization : Research into the polymorphism of 4-(N,N-dimethylamino)benzoic acid contributes to our understanding of crystal structures and molecular arrangements, important in material science and pharmaceutical formulation (Aakeröy et al., 2005).

Environmental Considerations and Biodegradation

- Herbicide Biodegradation : Benzoic acid derivatives are studied in the context of biodegrading herbicides, demonstrating their environmental significance in mitigating pollution and enhancing sustainability (Ghoshdastidar & Tong, 2013).

Organometallic Compounds and Cytotoxicity

- Structural and Biological Analysis : Organometallic compounds derived from benzoic acids, including their cytotoxic evaluation, are crucial in the development of potential therapeutic agents (Ashraf et al., 2017).

Electronic and Conductive Properties

- Polyaniline Doping : Benzoic acid derivatives are used as dopants in polyaniline, significantly affecting the material's conductive properties, relevant in advanced technology applications (Amarnath & Palaniappan, 2005).

Safety and Hazards

The safety data sheet for a similar compound, 4-Dimethylamino benzoic acid, indicates that it causes skin irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

While specific future directions for 4-(Dihexylamino)benzoic acid are not available, it’s worth noting that benzoic acid derivatives have potential applications in various fields. For instance, 4-Dimethylamino benzoic acid is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylaminobenzo)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products . This suggests potential future directions in the development of new UV filters and other cosmetic products.

Wirkmechanismus

Target of Action

Similar compounds such as 4-(dimethylamino)benzoic acid have been found to interact withReplicase polyprotein 1ab and Orf1a polyprotein in SARS-CoV .

Mode of Action

It is known that benzoic acid derivatives can interact with their targets and cause changes at the molecular level .

Pharmacokinetics

Similar compounds such as 4-(dimethylamino)benzoic acid have been found to have certain pharmacokinetic properties

Result of Action

It is known that benzoic acid derivatives can have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Dihexylamino)benzoic acid. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the environment.

Eigenschaften

IUPAC Name |

4-(dihexylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO2/c1-3-5-7-9-15-20(16-10-8-6-4-2)18-13-11-17(12-14-18)19(21)22/h11-14H,3-10,15-16H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSILWPEYUZTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379376 | |

| Record name | 4-(dihexylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134690-32-7 | |

| Record name | 4-(dihexylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.